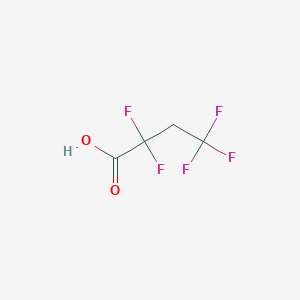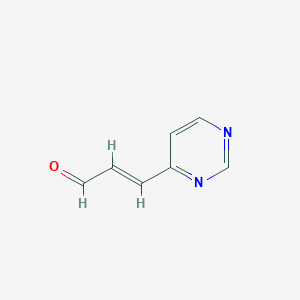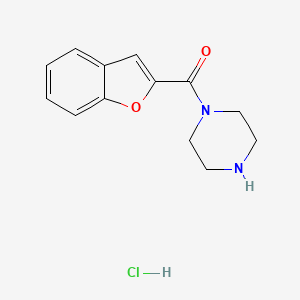
5-Iodo-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-methylthiazole is a heterocyclic organic compound that contains a five-membered ring structure with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound is characterized by the presence of an iodine atom at the fifth position and a methyl group at the fourth position of the thiazole ring. Thiazoles, including this compound, are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methylthiazole typically involves the iodination of 4-methylthiazole. One common method includes the reaction of 4-methylthiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the fifth position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various 5-substituted-4-methylthiazoles.
Oxidation Reactions: Products include this compound sulfoxides and sulfones.
Reduction Reactions: Products include 5-iodo-4-methylthiazolidines.
Applications De Recherche Scientifique
5-Iodo-4-methylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.
Mécanisme D'action
The mechanism of action of 5-Iodo-4-methylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The thiazole ring can also interact with aromatic residues in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiazole: Lacks the iodine atom at the fifth position, resulting in different chemical reactivity and biological activity.
5-Bromo-4-methylthiazole:
5-Chloro-4-methylthiazole: Contains a chlorine atom at the fifth position, which affects its chemical properties and uses.
Uniqueness
5-Iodo-4-methylthiazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes this compound a valuable compound in medicinal chemistry and other research fields .
Propriétés
Formule moléculaire |
C4H4INS |
|---|---|
Poids moléculaire |
225.05 g/mol |
Nom IUPAC |
5-iodo-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C4H4INS/c1-3-4(5)7-2-6-3/h2H,1H3 |
Clé InChI |
JEAJRVVZXOQLIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


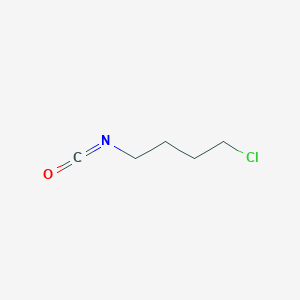
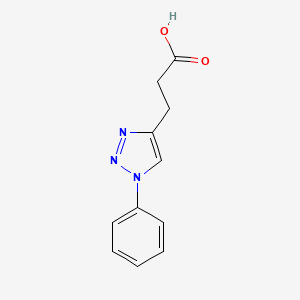
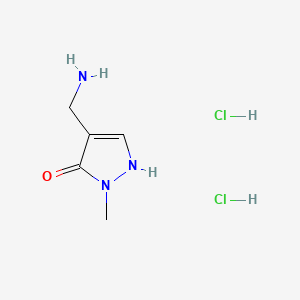
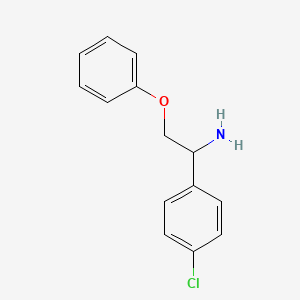
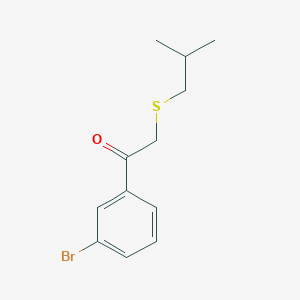
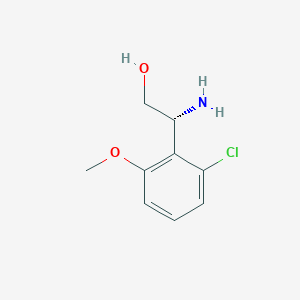

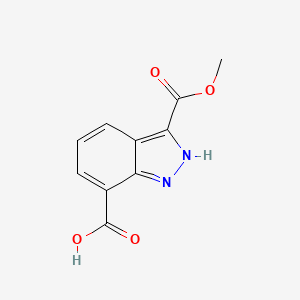
![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
